molecular formula C10H18N2O2 B7939792 [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7939792
M. Wt: 198.26 g/mol
InChI Key: KLQOUAQSIFUAKE-UHFFFAOYSA-N
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Description

[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS: Not explicitly provided; structurally related to compounds in ) is a heterocyclic compound featuring a cyclopropyl group linked via an amino bridge to a 1-methyl-pyrrolidin-3-yl moiety, with an acetic acid functional group. This compound belongs to a broader class of pyrrolidine derivatives, which are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name

2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQOUAQSIFUAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide.

    Coupling with Amino-Acetic Acid: The final step involves coupling the cyclopropyl-pyrrolidine intermediate with an amino-acetic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibit notable antimicrobial properties. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that cyclopropyl-containing compounds may serve as templates for developing new antibiotics.

Anticancer Potential

The anticancer properties of cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid have been explored in various studies. One significant study demonstrated that related compounds induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. The following table summarizes the cytotoxic effects observed:

Cell Line IC₅₀ (µM) Mechanism of Action
Hypopharyngeal tumor cells15Apoptosis induction
Breast cancer cells20Mitochondrial dysfunction

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological effects. Studies suggest that it may act as a ligand for muscarinic acetylcholine receptors, which are crucial in cognitive function and neurodegenerative diseases such as Alzheimer's. This potential opens avenues for research into treatments for cognitive impairments.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine-based compounds, cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid was tested against several bacterial strains. Results showed promising antimicrobial activity, particularly against Bacillus subtilis and Enterococcus faecalis, with MIC values indicating effectiveness comparable to established antibiotics.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of several derivatives containing the piperidine structure. Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid was found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several structurally related compounds from European patent applications (2022) highlight key differences:

Compound Key Features Molecular Formula Molecular Weight Reference
[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid Cyclopropyl, 1-methyl-pyrrolidine, acetic acid C₁₁H₁₈N₂O₂ ~210.28 g/mol
(3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid Imidazo-pyrrolo-pyrazine fused ring, ethyl substituent, carboxylic acid C₁₇H₁₈N₆O₂ ~362.37 g/mol
Cyclopropanesulfonic acid [(1S,3R,4S)-3-ethyl-4-(2-methyl-imidazo[...])-cyclopentyl]-amide Cyclopropanesulfonamide, imidazo-pyrrolo-pyridine core, ethyl group C₁₉H₂₄F₂N₆O₂S ~462.50 g/mol
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Acetylated pyrrolidine, methylene spacer, acetic acid C₁₃H₂₁N₃O₃ ~279.33 g/mol

Key Observations :

  • Complexity vs. Simplicity : The target compound has a simpler scaffold compared to patent-derived analogs with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine in ), which may enhance metabolic stability but reduce synthetic accessibility.
  • Substituent Effects : The 1-methyl-pyrrolidine group in the target contrasts with ethyl or acetylated side chains in analogs (e.g., ), influencing lipophilicity and steric hindrance.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The cyclopropyl group (logP ~1.5) and pyrrolidine ring (logP ~0.5) suggest moderate lipophilicity, comparable to [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (logP ~1.2) .
  • Acid-Base Properties : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, unlike sulfonamide derivatives (e.g., , pKa ~1.0), which may exhibit different membrane permeability.
  • Stereochemical Impact : The (S)-configuration in the target compound () could enhance target affinity compared to racemic mixtures of related compounds (e.g., ).

Notes and Limitations

  • Data Gaps : Direct biological activity or crystallographic data for the target compound are absent in the provided evidence.
  • Patent Focus : Patent compounds emphasize structural complexity for IP protection, whereas the target compound’s simplicity may offer advantages in scalability .

Biological Activity

Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is a synthetic compound notable for its unique structural features, which include a cyclopropyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula of Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is characterized by the following functional groups:

  • Cyclopropyl group : Provides unique steric and electronic properties.
  • Pyrrolidine moiety : A five-membered ring that contributes to the compound's interaction with biological targets.
  • Amino-acetic acid functional group : Facilitates interactions with neurotransmitter systems.

The compound's CAS number is 1354001-93-6, indicating its identity in chemical registries.

Neuropharmacological Effects

Preliminary studies suggest that Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions are crucial for cognitive and behavioral processes, making this compound a candidate for further exploration in neuropharmacology .

Interaction Studies

Interaction studies have indicated that Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid may exhibit affinity for various receptors involved in neurotransmission. These include:

  • Serotonin receptors : Potential implications for mood regulation.
  • Dopamine receptors : Possible effects on reward and motivation pathways.

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid can provide insights into optimizing its biological activity. The following table summarizes compounds with structural similarities and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-MethylpyrrolidineContains a methyl group on pyrrolidineLacks cyclopropyl group; simpler structure
(R)-1-Methylpyrrolidin-3-carboxylic acidCarboxylic acid functionalityDirectly related but without cyclopropane
Cyclobutyl-(R)-1-methyl-pyrrolidin-3-amino-acetic acidCyclobutyl group instead of cyclopropylStructural variation may affect biological activity

Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid's unique combination of structural features may confer distinct pharmacological properties compared to these similar compounds, opening avenues for targeted drug design .

Synthesis and Derivatives

The synthesis of Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic substitutions : The amino group can engage in these reactions.
  • Esterification or amidation : The carboxylic acid component can participate in these reactions to create derivatives that may enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of cyclopropyl-containing compounds. For instance, cyclopropyl β-amino acids have shown potential as binders to the alpha(2)-delta subunit of voltage-gated calcium channels, indicating their relevance in pain modulation . Moreover, structural modifications have been explored to improve metabolic stability while maintaining potency against specific targets .

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